

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Cat. No.: B1439147

[Get Quote](#)

An In-Depth Technical Guide to (2-(Dimethylamino)pyrimidin-5-yl)boronic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with **(2-(Dimethylamino)pyrimidin-5-yl)boronic acid**. It moves beyond a simple data sheet to provide in-depth procedural logic, mechanistic insights, and practical applications, grounded in authoritative scientific principles.

Section 1: Core Molecular Profile and Physicochemical Properties

(2-(Dimethylamino)pyrimidin-5-yl)boronic acid is a heterocyclic organoboron compound that has gained traction as a versatile building block in synthetic and medicinal chemistry. Its utility stems from the unique combination of the electron-rich 2-(dimethylamino)pyrimidine core and the reactive boronic acid moiety, making it a valuable partner in transition metal-catalyzed cross-coupling reactions.

The fundamental properties of this reagent are summarized below. Understanding these parameters is the first step in its effective handling, reaction planning, and purification.

Property	Value	Source(s)
Molecular Weight	166.97 g/mol	[1][2]
Molecular Formula	C ₆ H ₁₀ BN ₃ O ₂	[1][3]
CAS Number	756817-82-0	[1][4][5]
Appearance	White to off-white powder or crystals	[4]
Purity	≥97% (Typical)	[1][5]
Storage Conditions	Store under inert atmosphere, freezer (-20°C)	[4]
InChI Key	JHGMROYFIMQNCl-UHFFFAOYSA-N	[1][4]

Section 2: Synthesis and Mechanistic Rationale

While commercially available, understanding the synthesis of **(2-(Dimethylamino)pyrimidin-5-yl)boronic acid** provides insight into potential impurities and informs the design of related analogues. The most common and robust laboratory-scale synthesis involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester.^[6] A practical protocol based on the synthesis of similar aminopyrimidine boronic acids is detailed below.^[7]

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **(2-(Dimethylamino)pyrimidin-5-yl)boronic acid**.

Detailed Experimental Protocol & Rationale

Objective: To synthesize **(2-(Dimethylamino)pyrimidin-5-yl)boronic acid** from 5-bromo-2-(dimethylamino)pyrimidine.

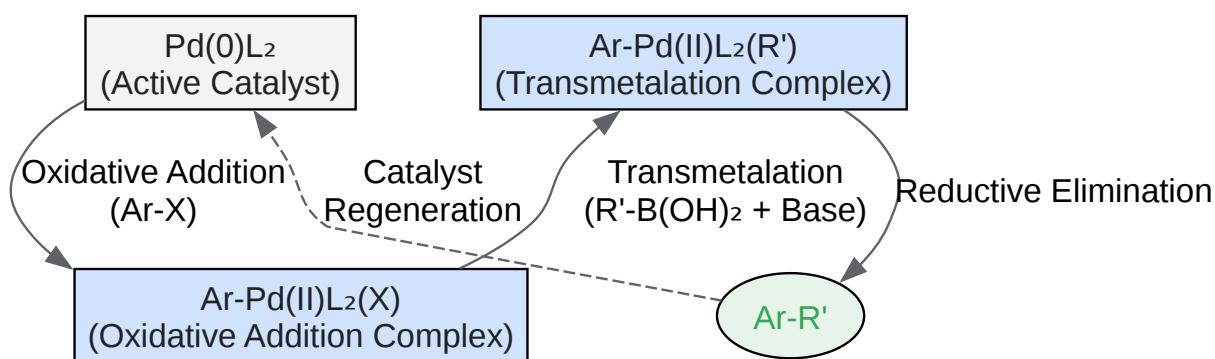
Materials:

- 5-bromo-2-(dimethylamino)pyrimidine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Triisopropyl borate (B(Oi-Pr)₃)
- Hydrochloric Acid (HCl), 1 M
- Saturated Sodium Chloride (brine)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Diethyl ether or Ethyl acetate

Procedure:

- Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 5-bromo-2-(dimethylamino)pyrimidine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
 - Expertise & Causality: An inert atmosphere and anhydrous conditions are critical. Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen, which would quench the reagent and halt the reaction.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C after the addition is complete.
 - Expertise & Causality: The low temperature is essential to prevent side reactions, such as the degradation of the pyrimidine ring or reaction at other sites. The lithium-halogen

exchange is rapid at this temperature, forming the highly nucleophilic 5-lithiated pyrimidine intermediate.


- **Borylation (Electrophilic Trapping):** While maintaining the temperature at -78 °C, add triisopropyl borate dropwise. The addition is often exothermic. Allow the mixture to stir at -78 °C for 1 hour and then warm slowly to room temperature overnight.
 - **Expertise & Causality:** Triisopropyl borate acts as the boron electrophile. The lithiated pyrimidine attacks the boron atom, displacing one isopropoxide group to form a boronate ester intermediate. Keeping the temperature low during addition controls the reaction rate and prevents over-addition.
- **Hydrolysis & Workup:** Cool the reaction mixture in an ice bath and cautiously quench by adding 1 M HCl. Stir vigorously for 1-2 hours until two clear layers form.
 - **Trustworthiness & Validation:** The acidic workup serves a dual purpose: it protonates any remaining organolithium species and hydrolyzes the boronate ester to the desired boronic acid. The progress of hydrolysis can be monitored by TLC.
- **Extraction & Isolation:** Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with diethyl ether or ethyl acetate. Discard the organic layers.
 - **Expertise & Causality:** The target boronic acid is often water-soluble, especially under acidic or basic conditions. This step is a purification technique; the organic washes remove non-polar impurities like the starting material and biphenyl (from n-BuLi coupling).
- **Purification:** Adjust the pH of the aqueous layer to be slightly acidic (pH ~4-5) to precipitate the product. If no precipitate forms, extraction may be necessary. The crude solid can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.
 - **Trustworthiness & Validation:** The isoelectric point of the molecule is where its solubility is lowest, facilitating precipitation. Purity should be confirmed via HPLC and NMR spectroscopy.

Section 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of **(2-(Dimethylamino)pyrimidin-5-yl)boronic acid** is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[8] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl structures, which are prevalent motifs in pharmaceuticals.^[9]

The reaction proceeds via a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.^{[10][11]}

The Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

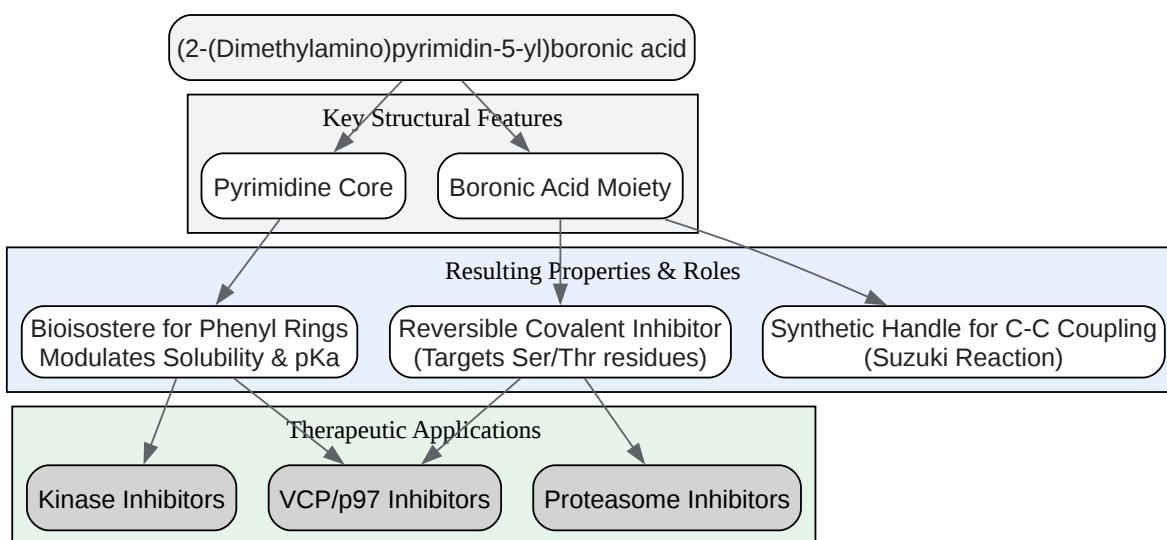
Generic Protocol for Suzuki-Miyaura Coupling

Objective: To couple **(2-(Dimethylamino)pyrimidin-5-yl)boronic acid** with a generic aryl bromide (Ar-Br).

Materials:

- **(2-(Dimethylamino)pyrimidin-5-yl)boronic acid** (1.2 equivalents)
- Aryl bromide (Ar-Br) (1.0 equivalent)

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , 2-3 equivalents)
- Solvent system (e.g., Toluene/EtOH/ H_2O or Dioxane/ H_2O)


Procedure:

- Reaction Setup: To a flask, add the aryl bromide, **(2-(Dimethylamino)pyrimidin-5-yl)boronic acid**, and the base.
 - Expertise & Causality: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.
- Inerting: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
 - Trustworthiness & Validation: The $\text{Pd}(0)$ catalyst is oxygen-sensitive. Removing oxygen is crucial to prevent catalyst oxidation and deactivation, which would result in a failed reaction.
- Reagent Addition: Add the solvent system, followed by the palladium catalyst.
 - Expertise & Causality: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ($-\text{B}(\text{OH})_3^-$), which facilitates the transfer of the pyrimidine group to the palladium center.[\[11\]](#)[\[12\]](#)
- Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.
- Workup and Purification: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: Significance in Drug Discovery and Medicinal Chemistry

The structural features of **(2-(Dimethylamino)pyrimidin-5-yl)boronic acid** make it a highly relevant building block in modern drug discovery.

Logical Framework for Medicinal Chemistry Application

[Click to download full resolution via product page](#)

Caption: Relationship between the compound's structure and its drug discovery applications.

- The Pyrimidine Scaffold: Pyrimidine is a privileged heterocycle in medicinal chemistry, found in numerous approved drugs.[13] It often serves as a bioisostere for a phenyl ring, improving metabolic stability and aqueous solubility. The nitrogen atoms act as hydrogen bond acceptors, enabling precise interactions with biological targets like enzyme active sites.
- The Boronic Acid Pharmacophore: Boronic acids are unique in their ability to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in enzyme active sites.[6]

This mode of action led to the development of the first-in-class proteasome inhibitor, Bortezomib (Velcade®), for treating multiple myeloma.[14]

- Synergy in VCP/p97 Inhibition: Recent research has identified pyrimidine-based boronic acids as potent inhibitors of Valosin-containing protein (VCP/p97).[15] VCP is an enzyme involved in protein homeostasis, and its inhibition is a promising strategy for cancer therapy. In these molecules, the pyrimidine core likely provides the primary binding interactions within the enzyme's active site, while the boronic acid forms a reversible covalent bond to achieve high potency.[15]

Section 5: Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

- Safety: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: **(2-(Dimethylamino)pyrimidin-5-yl)boronic acid** is susceptible to dehydration (forming anhydride trimers) and protodeboronation. It must be stored in a tightly sealed container under an inert atmosphere (e.g., argon) in a freezer (-20 °C) to ensure long-term stability and reactivity.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic acid, [2-(dimethylamino)-5-pyrimidinyl]- (9CI) [cymitquimica.com]
- 2. 756817-82-0 | (2-(Dimethylamino)pyrimidin-5-yl)boronic acid - Moldb [moldb.com]
- 3. Boronic acid, [2-(dimethylamino)-5-pyrimidinyl]- (9CI) [cymitquimica.com]
- 4. (2-(Dimethylamino)pyrimidin-5-yl)boronic acid | 756817-82-0 [sigmaaldrich.com]

- 5. 2-(Dimethylamino)pyrimidin-5-ylboronic acid [summedchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2-(Dimethylamino)pyrimidin-5-yl)boronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439147#2-dimethylamino-pyrimidin-5-yl-boronic-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com